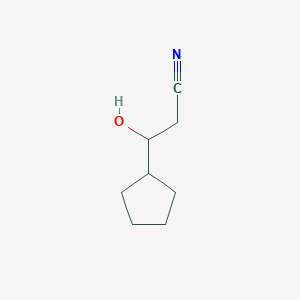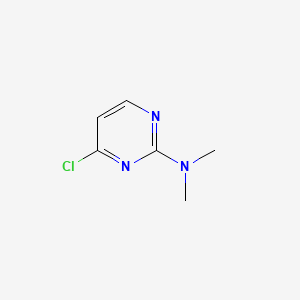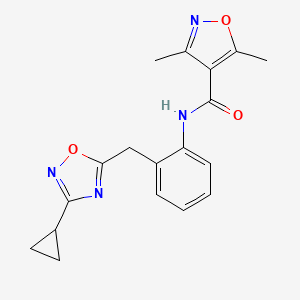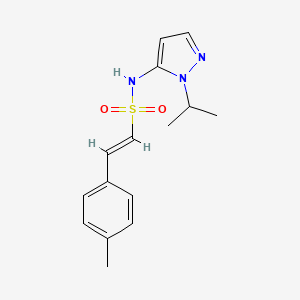
3-Cyclopentyl-3-hydroxypropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopentyl-3-hydroxypropanenitrile is a chemical compound with the molecular formula C8H13NO and a molecular weight of 139.19 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of this compound involves the bioreduction of 3-cyclopentyl-3-ketopropanenitrile . A carbonyl reductase (PhADH) from Paraburkholderia hospita catalyzes the reduction of 3-cyclopentyl-3-ketopropanenitrile, giving the (S)-alcohol . Rational engineering of PhADH resulted in a double mutant H93C/A139L, which enhanced the enantioselectivity from 85% to >98%, as well as a 6.3-fold improvement in the specific activity .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H13NO/c9-6-5-8(10)7-3-1-2-4-7/h7-8,10H,1-5H2 . The structure of this compound includes a cyclopentyl group attached to a hydroxypropanenitrile group .Chemical Reactions Analysis
The key chemical reaction involved in the formation of this compound is the reduction of 3-cyclopentyl-3-ketopropanenitrile . This reaction is catalyzed by a carbonyl reductase enzyme .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . The exact values for its density, boiling point, and melting point are not provided in the search results .Aplicaciones Científicas De Investigación
Enzymatic Synthesis and Biocatalysis
- 3-Cyclopentyl-3-hydroxypropanenitrile, as a precursor for the synthesis of ruxolitinib, has seen advancements in enzymatic synthesis. A carbonyl reductase from Paraburkholderia hospita was engineered to enhance the enantioselectivity and specific activity for producing this compound, demonstrating its significance in biocatalysis (Cui et al., 2021).
Thermochemical Properties
- The thermochemical properties of 3-hydroxypropanenitrile, a related compound, have been studied, providing insights into its potential applications in various scientific fields. This includes the examination of its enthalpy of formation and molecular structure (Roux et al., 2007).
Bioproduction from Renewable Resources
- 3-Hydroxypropanoic acid (3-HP), produced from 3-hydroxypropanenitrile, has applications in industrial production of chemicals and bioplastics. This compound is being explored for production through genetically engineered bacteria, highlighting its significance in sustainable chemical production (Jers et al., 2019).
Medical and Pharmaceutical Applications
- 3-Hydroxypropionitrile, closely related to this compound, is used in synthesizing various medicines, including antitumor drugs and cardiovascular treatments. This underscores its importance in pharmaceutical synthesis (Yin-chu, 2005).
Photosynthetic Production and Environmental Sustainability
- The biosynthesis of 3-hydroxypropionic acid (3-HP) directly from CO2 in cyanobacteria represents a sustainable approach, demonstrating the potential of this compound derivatives in reducing environmental impact (Wang et al., 2016).
Chemoenzymatic Synthesis
- Chemoenzymatic synthesis methods have been developed for compounds like 3-aryl-3-hydroxypropanenitriles, demonstrating the versatility of these compounds in creating important pharmaceuticals such as antidepressants (Kamal et al., 2002).
Bioengineering for Chemical Production
- The conversion of glycerol to 3-Hydroxypropanoic Acid by genetically engineered Bacillus subtilis showcases the potential of bioengineering in producing valuable chemicals from renewable sources (Kalantari et al., 2017).
Eco-Sustainable Processes
- Research on eco-sustainable processes leading to 3-hydroxypropanoic acid highlights the growing importance of green chemistry in the production of valuable chemicals (Pina et al., 2011).
Tissue Engineering and Biomaterials
- Polyhydroxyalkanoates, derived from 3-hydroxypropionic acid, have applications in tissue engineering and biomedicine, demonstrating the biomedical significance of these compounds (Chen & Wu, 2005).
Safety and Hazards
Direcciones Futuras
The bioreduction of 3-cyclopentyl-3-ketopropanenitrile offers an attractive method to access this important compound . The development of a double mutant H93C/A139L of the carbonyl reductase PhADH has significantly improved the enantioselectivity and specific activity of the enzyme . This suggests potential future directions in further optimizing this biocatalyst for the efficient production of 3-Cyclopentyl-3-hydroxypropanenitrile .
Propiedades
IUPAC Name |
3-cyclopentyl-3-hydroxypropanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c9-6-5-8(10)7-3-1-2-4-7/h7-8,10H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCFMUGYSVLAHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(CC#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
906453-83-6 |
Source


|
| Record name | 3-cyclopentyl-3-hydroxypropanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4-methyl-1,2,3-thiadiazol-5-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2798307.png)
![2-(4-fluorophenyl)-N-[1-(furan-2-yl)propan-2-yl]acetamide](/img/structure/B2798311.png)





![5-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2798321.png)

![N-[[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-cyclopropyloxirane-2-carboxamide](/img/structure/B2798324.png)

